molecular formula C19H22ClN3O3S B2960641 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride CAS No. 1217238-08-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride

Numéro de catalogue: B2960641
Numéro CAS: 1217238-08-8
Poids moléculaire: 407.91
Clé InChI: MLHYKCXIMNLMLQ-WGCWOXMQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride" is a synthetic small molecule characterized by three key structural motifs:

Benzo[d][1,3]dioxol-5-yl group: A methylenedioxy-substituted aromatic ring commonly associated with enhanced metabolic stability and ligand-receptor interactions .

α,β-unsaturated ketone (prop-2-en-1-one): This enone backbone facilitates electrophilic interactions with biological targets, such as kinases or proteases .

The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability . Synthesis involves condensation of (E)-(benzo[d][1,3]dioxol-5-yl)acrylic acid with a substituted piperazine derivative under mild conditions, followed by salt formation .

Propriétés

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S.ClH/c1-14-12-26-18(20-14)11-21-6-8-22(9-7-21)19(23)5-3-15-2-4-16-17(10-15)25-13-24-16;/h2-5,10,12H,6-9,11,13H2,1H3;1H/b5-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHYKCXIMNLMLQ-WGCWOXMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a benzo[d][1,3]dioxole moiety and a piperazine derivative, contributing to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N3O4C_{19}H_{22}N_3O_4, with a molecular weight of approximately 358.4 g/mol. The structure features a conjugated system that enhances its biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (μM)Mechanism of Action
MCF-725.72 ± 3.95Induces apoptosis
HCT-11627.3Inhibits cell proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed significant activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.025 mg/mL

The biological activity of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride involves several pathways:

  • Inhibition of DNA Synthesis : The compound interferes with the DNA replication process in cancer cells.
  • Induction of Reactive Oxygen Species (ROS) : It generates ROS, leading to oxidative stress and subsequent apoptosis in tumor cells.
  • Targeting Specific Enzymes : The compound may inhibit key enzymes involved in cancer cell metabolism.

Case Studies

A notable study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of similar compounds with modifications on the piperazine ring. The results indicated enhanced anticancer activity when specific substitutions were made, suggesting that structural modifications can significantly influence biological outcomes.

Comparaison Avec Des Composés Similaires

Structural Variations in Piperazine/Piperidine Substituents

The piperazine/piperidine ring and its substituents significantly influence pharmacological properties. Key analogs include:

Compound Name Substituent on Piperazine/Piperidine Key Features Reference
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(bis(4-methoxyphenyl)methyl)piperazin-1-yl)prop-2-en-1-one Bis(4-methoxyphenyl)methyl Enhanced lipophilicity; crystallizes in a monoclinic system (P2₁/c) .
(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one oxalate Benzimidazole-methyl (piperidine) Piperidine instead of piperazine; oxalate salt improves crystallinity .
(Z)-4-(1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethylidene)-1-(benzo[d]thiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one Pyrazolone-thiazole hybrid Trifluoromethyl group enhances metabolic resistance; Z-configuration .

Key Findings :

  • Electron-donating groups (e.g., methoxy in bis(4-methoxyphenyl)methyl) increase lipophilicity but may reduce solubility .
  • Heterocyclic substitutions (e.g., thiazole, benzimidazole) improve target affinity via hydrogen bonding .
  • Salt forms (e.g., oxalate, hydrochloride) enhance stability and dissolution rates .

Variations in Aromatic/Heterocyclic Groups

Modifications to the benzo[d][1,3]dioxol-5-yl or propenone-linked groups alter bioactivity:

Compound Name Aromatic/Heterocyclic Group Biological Relevance Reference
(E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one 2-Methoxyphenyl + phenyl Dual aromatic groups may enhance kinase inhibition .
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one Pyridazinyl-methylimidazole Potential antiviral activity via protease binding .

Key Findings :

  • Methoxy groups on aromatic rings (e.g., 2-methoxyphenyl) can modulate electron density, affecting binding to kinases like GSK-3β .
  • Pyridazine-imidazole hybrids (e.g., ) suggest utility in antiviral drug repurposing, analogous to HCV/HIV protease inhibitors .

Crystallographic and Conformational Analysis

Crystallographic data reveal conformational preferences impacting biological activity:

  • The target compound’s hydrochloride salt likely adopts a planar enone conformation, similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid derivatives .
  • SHELXL and Mercury CSD analyses show that bulkier piperazine substituents (e.g., bis(4-methoxyphenyl)methyl) induce torsional strain, reducing conformational flexibility .

Future research should focus on :

  • In vitro assays against kinase (GSK-3β, CDK2) and viral protease targets.
  • Comparative crystallography to optimize salt forms for bioavailability.
  • QSAR studies to correlate substituent effects with activity .

This analysis underscores the importance of structural nuance in drug design, where minor modifications yield significant functional divergence.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.